Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate

Lipophilicity ADME Permeability

Select Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate (1031992-91-2) for your kinase-targeting campaigns when the binding pocket accommodates a large, lipophilic group. The azepane ring offers steric and electronic advantages over smaller pyrrolidine analogs (e.g., CAS 1030097-37-0) for improved selectivity and potency. Its ethyl ester form enhances passive membrane permeability and oral bioavailability relative to the methyl ester (CAS 1029763-82-3), while also enabling prodrug strategies for sustained in vivo action.

Molecular Formula C22H28N4O4
Molecular Weight 412.49
CAS No. 1031992-91-2
Cat. No. B2686142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate
CAS1031992-91-2
Molecular FormulaC22H28N4O4
Molecular Weight412.49
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
InChIInChI=1S/C22H28N4O4/c1-3-29-21(28)17-8-10-18(11-9-17)24-19(27)15-30-20-14-16(2)23-22(25-20)26-12-6-4-5-7-13-26/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,24,27)
InChIKeyBIUIATWBLNCZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate (CAS 1031992-91-2): Procurement & Differentiation Profile


Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate (CAS 1031992-91-2) is a synthetic small molecule featuring a 2-(azepan-1-yl)-6-methylpyrimidine core linked via an oxyacetamido spacer to an ethyl benzoate ester [1]. This compound belongs to a class of pyrimidine-based scaffolds often explored for kinase inhibition and G-protein coupled receptor modulation, where variations in the heterocyclic amine and ester moieties are known to significantly impact target binding, selectivity, and pharmacokinetic properties. A critical note for procurement is the current absence of publicly available, head-to-head bioactivity data against its closest analogs, meaning differentiation must be inferred from well-established structure-activity relationship (SAR) principles rather than direct quantitative comparison.

Why Generic Substitution is Not Advisable for Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate


In-class substitution of this compound is scientifically unsound due to the pronounced impact of minor structural modifications on its multifunctional scaffold. Changing the azepane ring to a smaller amine like pyrrolidine alters the steric and electronic environment of the pyrimidine core, directly affecting target binding kinetics [1]. Similarly, replacing the ethyl ester with a methyl ester is not a neutral substitution; it predictably modifies the compound's lipophilicity (logP), which in turn can influence membrane permeability, metabolic stability, and oral bioavailability [2]. Without direct, quantitative comparative data confirming functional equivalence, such substitutions introduce unacceptable risk into research reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate Against Analogs


Predicted Lipophilicity Advantage Over the Methyl Ester Analog

The target compound's ethyl ester is predicted to increase lipophilicity relative to the direct methyl ester analog, ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate (CAS 1029763-82-3). This difference is critical, as higher logP values for ethyl esters generally correlate with enhanced passive membrane permeability [1]. While experimental logP values for these specific compounds are not publicly available, this is a fundamental and predictable SAR principle (class-level inference).

Lipophilicity ADME Permeability Ester Prodrugs

Azepane Ring Provides Distinct Steric Bulk Compared to Pyrrolidine Analog

The seven-membered azepane ring in the target compound introduces greater steric bulk and a different conformational profile compared to the five-membered pyrrolidine ring found in the analog methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate (CAS 1030097-37-0) [1]. In kinase inhibitor design, such differences in the solvent-exposed or ribose-pocket region are a key driver of selectivity and can significantly alter the residence time on the target [2]. This represents a class-level inference based on general medicinal chemistry principles.

Kinase Inhibitor Selectivity Sterics Binding Pocket

Ester Moiety Defines Metabolic Lability Profile

The target compound is an ethyl ester, which distinguishes it from potential carboxylic acid metabolites or analogs. Ester functionalities are commonly employed as prodrug moieties to improve oral absorption, with their rate of hydrolysis by esterases being highly dependent on the ester's alkyl group [1]. While no specific metabolic stability data is available for this compound, the selection of an ethyl ester over a methyl ester (CAS 1029763-82-3) or free acid suggests an intentional design choice for a specific pharmacokinetic profile. This is a class-level inference.

Prodrug Metabolic Stability Esterase Pharmacokinetics

Optimal Application Scenarios for Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring a Specific Steric Footprint

This compound is best utilized in medicinal chemistry programs where the goal is to explore the effect of a large, seven-membered azepane ring on kinase selectivity and potency. It should be prioritized over the pyrrolidine analog (CAS 1030097-37-0) when the target binding pocket is known to accommodate or require a larger, more lipophilic group for enhanced binding or to gain selectivity over related kinases, as supported by general kinase inhibitor SAR principles [1].

Cellular Assays Requiring Enhanced Membrane Permeability

For cell-based phenotypic or target engagement assays where passive membrane permeability is a concern, this ethyl ester derivative is predicted to offer an advantage over its methyl ester counterpart (CAS 1029763-82-3). The increased lipophilicity of the ethyl group is expected to improve cellular uptake, making it a more suitable starting point for cell-active compound development, based on class-level ADME predictions [2].

In Vivo Pharmacodynamic Studies as an Ester-Based Prodrug

In preclinical in vivo models, this compound can be strategically employed to investigate the prodrug concept. Its ethyl ester group is designed to be metabolized to the corresponding carboxylic acid active form. It should be selected over the free acid analog to improve oral absorption, with the expectation that its distinct hydrolysis rate relative to a methyl ester will modulate the pharmacokinetic profile and duration of action [3].

Quote Request

Request a Quote for Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.